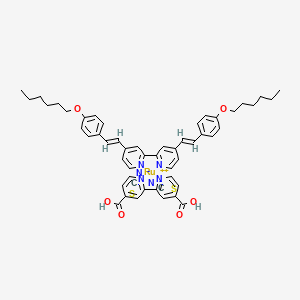![molecular formula C13H19ClN6O3 B12298251 (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base and a pyranopyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyranopyridine ring system through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution reactions. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. Additionally, the pyranopyridine ring system can interact with various enzymes, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities but is primarily used in the context of cholesterol-lowering medications.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining a purine base with a pyranopyridine ring system. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C13H19ClN6O3 |
|---|---|
分子量 |
342.78 g/mol |
IUPAC名 |
(3S,4S,4aR,8aR)-4-(6-aminopurin-9-yl)-2,3,4,5,6,7,8,8a-octahydropyrano[2,3-c]pyridine-3,4a-diol;hydrochloride |
InChI |
InChI=1S/C13H18N6O3.ClH/c14-11-9-12(17-5-16-11)19(6-18-9)10-7(20)4-22-8-3-15-2-1-13(8,10)21;/h5-8,10,15,20-21H,1-4H2,(H2,14,16,17);1H/t7-,8-,10+,13+;/m1./s1 |
InChIキー |
UMPAZUGAFFRHKQ-XZZDDCBDSA-N |
異性体SMILES |
C1CNC[C@@H]2[C@@]1([C@H]([C@@H](CO2)O)N3C=NC4=C(N=CN=C43)N)O.Cl |
正規SMILES |
C1CNCC2C1(C(C(CO2)O)N3C=NC4=C(N=CN=C43)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


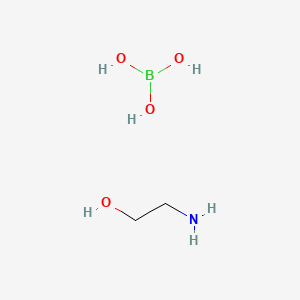
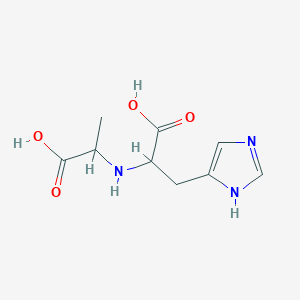
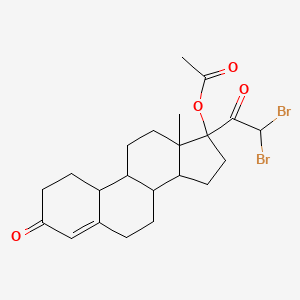
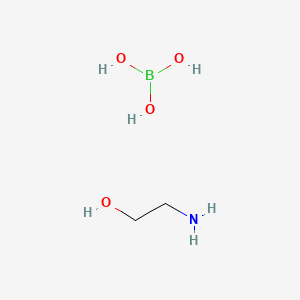
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
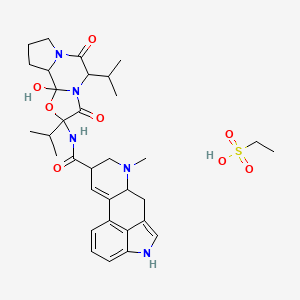
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
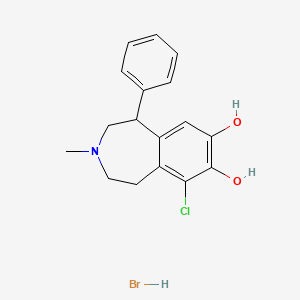
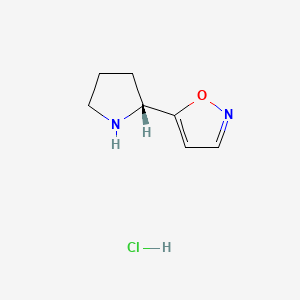

![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
